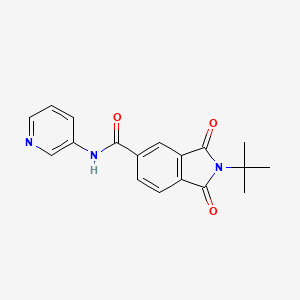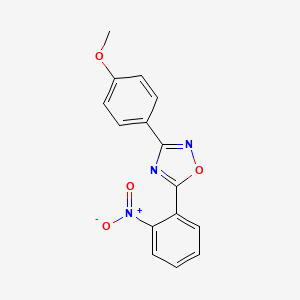![molecular formula C20H24N2O2 B5757557 N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DMAPT, is a synthetic compound with potential anticancer properties. It was first synthesized in 2003 by researchers at the University of Oxford and has since been studied extensively for its ability to inhibit the growth of cancer cells.
作用机制
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibits the NF-κB signaling pathway by blocking the activity of an enzyme called IKKβ. This enzyme is responsible for activating the NF-κB transcription factor, which promotes cell growth and survival. By inhibiting IKKβ, N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide prevents the activation of NF-κB and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cell growth and survival. N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its ability to inhibit the growth of a variety of cancer cell types. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is the development of new analogs of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide that may have improved anticancer properties. Additionally, further research is needed to better understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide and its effects on different types of cancer cells.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide involves several steps, including the reaction of 2,4-dimethylphenylamine with isobutyryl chloride to form N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide.
科学研究应用
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide works by inhibiting the NF-κB signaling pathway, which is involved in the regulation of cell growth and survival.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-10-11-16(14(2)12-13)21-18(23)15-8-6-7-9-17(15)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFDDLHYAMMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)
![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)

![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)


